molecular formula C17H12FN3OS B2612619 5-Amino-4-benzothiazol-2-yl-1-(4-fluoro-phenyl)-1,2-dihydro-pyrrol-3-one CAS No. 457638-90-3

5-Amino-4-benzothiazol-2-yl-1-(4-fluoro-phenyl)-1,2-dihydro-pyrrol-3-one

Cat. No.: B2612619
CAS No.: 457638-90-3
M. Wt: 325.36
InChI Key: AOUAADFCYOJINU-UHFFFAOYSA-N
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Description

5-Amino-4-benzothiazol-2-yl-1-(4-fluoro-phenyl)-1,2-dihydro-pyrrol-3-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a benzothiazole ring fused with a pyrrolone ring, and it is substituted with an amino group and a fluoro-phenyl group. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-benzothiazol-2-yl-1-(4-fluoro-phenyl)-1,2-dihydro-pyrrol-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable carbonyl compound under acidic conditions.

    Formation of Pyrrolone Ring: The pyrrolone ring can be synthesized by the reaction of an appropriate amine with a diketone or ketoester.

    Coupling Reaction: The benzothiazole and pyrrolone intermediates are then coupled together using a suitable coupling reagent, such as a palladium catalyst, under controlled conditions.

    Introduction of Fluoro-Phenyl Group: The fluoro-phenyl group can be introduced through a nucleophilic substitution reaction using a fluoro-phenyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-benzothiazol-2-yl-1-(4-fluoro-phenyl)-1,2-dihydro-pyrrol-3-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the amino and fluoro-phenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halides, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

5-Amino-4-benzothiazol-2-yl-1-(4-fluoro-phenyl)-1,2-dihydro-pyrrol-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-Amino-4-benzothiazol-2-yl-1-(4-fluoro-phenyl)-1,2-dihydro-pyrrol-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-4-benzothiazol-2-yl-1-phenyl-1,2-dihydro-pyrrol-3-one: Lacks the fluoro group, which may affect its biological activity.

    5-Amino-4-benzothiazol-2-yl-1-(4-chloro-phenyl)-1,2-dihydro-pyrrol-3-one: Contains a chloro group instead of a fluoro group, which may result in different chemical reactivity and biological properties.

Uniqueness

The presence of the fluoro-phenyl group in 5-Amino-4-benzothiazol-2-yl-1-(4-fluoro-phenyl)-1,2-dihydro-pyrrol-3-one imparts unique chemical and biological properties, such as increased lipophilicity and enhanced binding affinity to certain molecular targets. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-(1,3-benzothiazol-2-yl)-1-(4-fluorophenyl)-5-imino-2H-pyrrol-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN3OS/c18-10-5-7-11(8-6-10)21-9-13(22)15(16(21)19)17-20-12-3-1-2-4-14(12)23-17/h1-8,19,22H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUJFINFLNHZUCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(C(=N)N1C2=CC=C(C=C2)F)C3=NC4=CC=CC=C4S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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